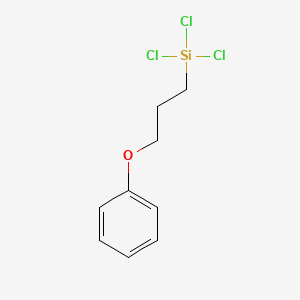![molecular formula C10H22Si2 B1590647 Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane CAS No. 84677-98-5](/img/structure/B1590647.png)
Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane
Übersicht
Beschreibung
Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane is a chemical compound . It is available for purchase from various suppliers.
Molecular Structure Analysis
The molecule contains a total of 36 bonds. There are 12 non-H bonds, 1 multiple bond, 6 rotatable bonds, and 1 double bond . The molecule contains a total of 37 atoms. There are 24 Hydrogen atoms, 10 Carbon atoms, and 1 Oxygen atom .Physical And Chemical Properties Analysis
The molecule contains a total of 36 bonds, including 12 non-H bonds, 1 multiple bond, 6 rotatable bonds, and 1 double bond . The molecule contains a total of 37 atoms, including 24 Hydrogen atoms, 10 Carbon atoms, and 1 Oxygen atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Facile Synthesis of Silyl Ethene Derivatives : Symmetrical bis(silyl)ethenes, including variants related to Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane, have been prepared using ruthenium complex-catalyzed silylative coupling cyclization, demonstrating a pathway for synthesizing complex silyl compounds (Pawluć et al., 2005).
Polyhydrosilylation and Photonic Properties : Alkyne polyhydrosilylations have been utilized to create poly(silylenevinylene)s with high molecular weights and stereoregularities. These polymers, which are related to Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane, demonstrate processability, thermal stability, and potential as chemosensors due to their photonic properties (Lu et al., 2011).
Applications in Materials Science
Electrochemical Applications : The electrochemical silylation of acetylenes, including compounds similar to Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane, has been studied. This research highlights the potential application of these compounds in the development of materials with specific electrochemical properties (Jouikov & Salaheev, 1996).
Silane Compounds as Electrolyte Solvents : Novel silane compounds have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds, related to Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane, show potential in enhancing the performance and lifespan of lithium-ion batteries (Amine et al., 2006).
Photonic and Luminescent Materials
- Luminescent Siloles : Research on diethynylsilane compounds has led to the synthesis of new silole compounds with interesting luminescence and electroluminescence properties. These findings are relevant to the development of materials for optoelectronic applications, where compounds like Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane could be utilized (Lee et al., 2004).
Wirkmechanismus
Organosilicon compounds, in general, have unique properties that make them useful in many applications. For example, silyl ethers, which are functional groups with silicon covalently bonded to an alkoxy group, are often used as protecting groups in organic synthesis . They are inert to many reagents that react with alcohols, allowing for selective reactions in complex molecules .
It’s also worth noting that the structure and properties of a compound can influence its behavior in different environments. For instance, the E/Z system, which is used in the nomenclature of alkenes, analyzes the two substituents attached to each carbon in a double bond and assigns each either a high or low priority . This can affect the compound’s geometry and potentially its interactions with other molecules .
Eigenschaften
IUPAC Name |
ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22Si2/c1-7-11(3,4)9-10-12(5,6)8-2/h7-8H,1-2,9-10H2,3-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZSBFWLCPRELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC[Si](C)(C)C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510623 | |
| Record name | (Ethane-1,2-diyl)bis[ethenyl(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane | |
CAS RN |
84677-98-5 | |
| Record name | (Ethane-1,2-diyl)bis[ethenyl(dimethyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



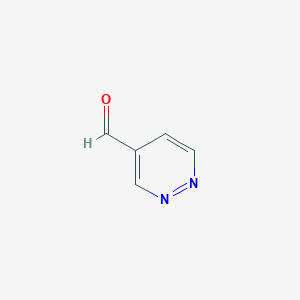
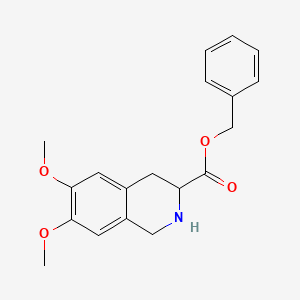

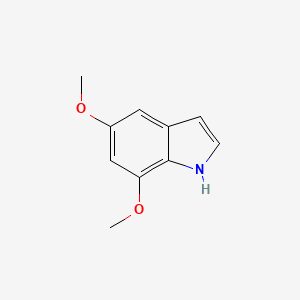

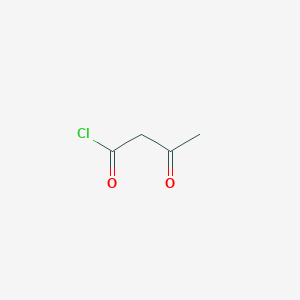

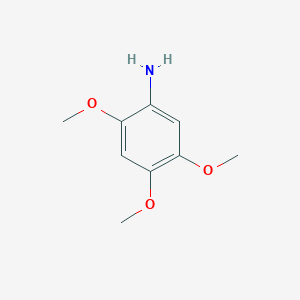
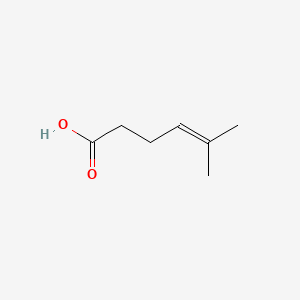

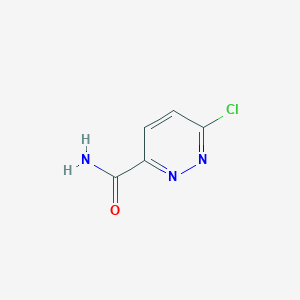

![Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1590585.png)
